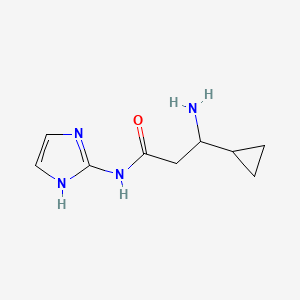![molecular formula C8H18N2O3 B8349843 tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B8349843.png)
tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate is a chemical compound with the molecular formula C7H16N2O3. It is commonly used in organic synthesis and has applications in various scientific fields. This compound is known for its stability and reactivity, making it a valuable reagent in chemical research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminooxy compound. One common method is the reaction of tert-butyl carbamate with (1S)-2-aminooxy-1-methylethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems. These systems provide a more efficient and sustainable method for the synthesis of tert-butyl esters compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce the corresponding alcohols or amines .
Scientific Research Applications
tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate involves the formation of stable carbamate adducts with amino groups. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which readily reacts with electrophilic centers in target molecules . The compound can inhibit enzyme activity by modifying active site residues, thereby blocking substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(aminooxy)ethyl)carbamate
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
Uniqueness
tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate is unique due to its specific stereochemistry and the presence of the aminooxy group. This combination provides distinct reactivity and stability compared to other similar compounds. The stereochemistry of the compound allows for selective interactions with chiral centers in target molecules, making it valuable in asymmetric synthesis and chiral resolution processes .
Properties
Molecular Formula |
C8H18N2O3 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-aminooxypropan-2-yl]carbamate |
InChI |
InChI=1S/C8H18N2O3/c1-6(5-12-9)10-7(11)13-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
SWALAYUOXONVQW-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CON)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CON)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Methyl-1,5-dihydroimidazo[4,5-d]pyridazin-4-one](/img/structure/B8349823.png)

![4-[2-(2-bromophenyl)ethyl]-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B8349834.png)

![Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B8349839.png)

![Methyl 4-[(2,6-diaminopyrimidin-4-yl)oxy]benzoate](/img/structure/B8349849.png)
![2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]decane](/img/structure/B8349860.png)
